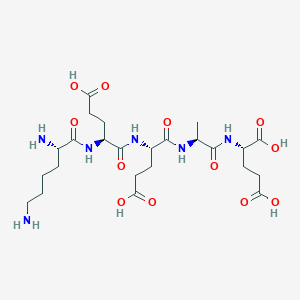

Lys-Glu-Glu-Ala-Glu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lys-Glu-Glu-Ala-Glu is a pentapeptide composed of the amino acids lysine, glutamic acid, alanine, and glutamic acid. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Glu-Glu-Ala-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for peptide production. In SPPS, the peptide is assembled step-by-step on a solid resin support. Each amino acid is added sequentially, with protective groups used to prevent unwanted side reactions. The process involves:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and removal of protective groups.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Lys-Glu-Glu-Ala-Glu can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like lysine and glutamic acid.

Reduction: Reduction reactions can affect disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H2O2) or performic acid.

Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various acylating agents for N-terminal modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to their thiol forms .

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

1. Protein Crystallization

Lys-Glu-Glu-Ala-Glu has been studied for its role in protein crystallization. Research indicates that mutations in lysine and glutamate residues can significantly enhance the crystallizability of proteins. For instance, the mutation of Glu residues to Ala or Asp in proteins like Rho-specific guanine nucleotide dissociation inhibitor (RhoGDI) leads to improved crystal formation, with some crystals achieving diffraction resolutions as high as 1.2 Å . This enhancement is crucial for structural biology, where high-resolution structures are necessary for understanding protein function.

2. Mechanotransduction Studies

The peptide GsMTx4, which contains lysine and glutamate residues, is involved in mechanotransduction—how cells sense and respond to mechanical stimuli. Studies have shown that the positive charge from lysine residues influences the peptide's binding to membranes, affecting its interaction with ion channels . Mutating lysines to glutamates alters these interactions and provides insights into the physical chemistry of membrane-active peptides.

Food Science Applications

1. Taste Modulation

Research has demonstrated that peptides containing this compound can influence taste perception. Specifically, the composition of amino acids in peptides affects their taste thresholds, with variations leading to salty, umami, or sweet flavors . For example, the presence of acidic fragments like Glu can enhance the umami taste, making these peptides valuable in food flavoring applications.

2. Nutritional Enhancement

Peptides derived from proteins can have various health benefits, including antioxidant properties. The incorporation of this compound into food products may enhance their nutritional profile by providing bioactive peptides that contribute to health benefits such as improved gut health and immune function .

Pharmaceutical Development

1. Anticancer Properties

This compound has been implicated in cancer research, particularly regarding its ability to induce apoptosis in tumor cells. Studies have shown that manipulating peptide sequences can lead to decreased expression of insulin-like growth factor receptors (IGF-IR), resulting in reduced tumor growth and increased cell death . This mechanism highlights the potential for developing peptide-based therapies targeting cancer.

2. Antioxidant Activity

Recent studies have identified various antioxidant peptides derived from food sources that exhibit protective effects against oxidative stress. Peptides similar to this compound have shown promise in reducing oxidative damage in cellular models, suggesting potential therapeutic applications for conditions associated with oxidative stress .

Table 1: Summary of Applications of this compound

Wirkmechanismus

The mechanism of action of Lys-Glu-Glu-Ala-Glu involves its interaction with specific molecular targets and pathways. For instance, peptides like this can bind to receptors on cell surfaces, triggering intracellular signaling cascades. These interactions can modulate various biological processes, such as cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lys-Glu-Glu: A shorter peptide with similar properties but reduced complexity.

Glu-Glu-Ala-Glu: Lacks the lysine residue, which may alter its biological activity.

Lys-Glu-Glu-Ala: Missing the terminal glutamic acid, potentially affecting its stability and function.

Uniqueness

Lys-Glu-Glu-Ala-Glu’s unique sequence and structure confer specific properties that distinguish it from other peptides. Its combination of amino acids allows for diverse interactions and applications, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

Lys-Glu-Glu-Ala-Glu (also known as KEEGE) is a peptide comprised of five amino acids, notable for its potential biological activities. This article explores the biological activity of KEEGE, focusing on its antioxidant properties, antimicrobial effects, and implications in therapeutic applications.

1. Antioxidant Activity

Antioxidant peptides are crucial in combating oxidative stress, which is linked to various diseases. Research indicates that peptides derived from protein hydrolysates exhibit significant antioxidant activities.

Research Findings

A study on peptides from yak casein hydrolysate revealed that specific sequences demonstrated high antioxidant capabilities. Although KEEGE was not directly tested, related peptides with similar sequences showed promising results:

| Peptide Sequence | Molecular Weight (Da) | Superoxide Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |

|---|---|---|---|

| Arg-Glu-Leu-Glu-Glu-Leu | 787.41 | 45.54 | 32.19 |

| Gly-Lys-Glu-Lys-Val-Asn-Glu-Leu | 915.50 | 70.00 | 88.00 |

The study indicated that sequences containing glutamic acid (Glu) significantly enhance radical scavenging activity, suggesting that KEEGE may exhibit similar properties due to its glutamate residues .

2. Antimicrobial Activity

Antimicrobial peptides (AMPs) are essential in the defense against pathogens and have garnered attention for their therapeutic potential.

Case Studies

Research has shown that peptides with similar compositions to KEEGE can exhibit significant antimicrobial activity against various bacteria:

- A study investigated the effects of cationic peptides on Enterococcus coli, demonstrating enhanced efficacy when amidated at the N-terminus, leading to improved stability and activity .

- Another investigation into α-helical peptides found that substitutions of specific amino acids (including Lys and Glu) could modulate their biophysical properties and enhance antimicrobial effects .

These findings imply that KEEGE, with its lysine and glutamic acid residues, may also possess antimicrobial properties.

3. Therapeutic Applications

The biological activities of KEEGE suggest potential therapeutic applications, especially in enhancing health through dietary supplements or pharmaceutical formulations.

Potential Uses

- Oxidative Stress Management : Due to its antioxidant properties, KEEGE could be utilized in formulations aimed at reducing oxidative damage in cells.

- Infection Control : Its potential antimicrobial activity positions KEEGE as a candidate for developing new antimicrobial agents against resistant bacterial strains.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)/t12-,13-,14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJLTZQPTPRSOX-QXKUPLGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.